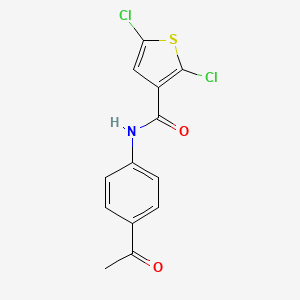
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a 4-bromophenyl group and an ethyl group. The molecule also contains a thioether linkage and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the 4-bromophenyl and ethyl groups, and the formation of the thioether and acetamide groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the 4-bromophenyl group, the ethyl group, the thioether linkage, and the acetamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the 4-bromophenyl group, the ethyl group, the thioether linkage, and the acetamide group. Each of these groups could potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Antibacterial Activity
Triazoles, including derivatives like our compound, have been investigated for their antibacterial potential . Researchers explore their ability to inhibit bacterial growth and combat infections. The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in our compound may contribute to its antibacterial effects.
Antifungal Properties
The same 4,5-disubstituted-4H-1,2,4-triazole-3-thiol motif has been associated with antifungal activity . Investigating the efficacy of our compound against fungal pathogens could be valuable for developing antifungal agents.
Anticancer Research
Triazoles have drawn attention in cancer research due to their potential as anticancer agents . Our compound’s unique structure warrants exploration for its effects on cancer cell lines. Researchers might investigate its cytotoxicity and mechanisms of action.
Antioxidant Activity
Compounds with antioxidant properties play a crucial role in protecting cells from oxidative stress. Investigating whether our compound exhibits antioxidant effects could contribute to understanding its biological relevance .
Anticonvulsant Effects
Triazoles have been studied for their anticonvulsant properties . Researchers might explore whether our compound shows promise in managing seizures or related neurological conditions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-3-18-12(10-4-6-11(15)7-5-10)8-17-14(18)20-9-13(19)16-2/h4-8H,3,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQGYQDDCKTDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

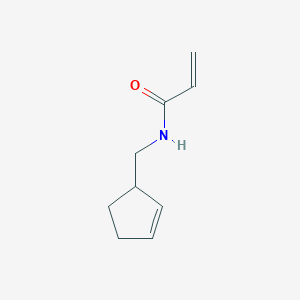
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)
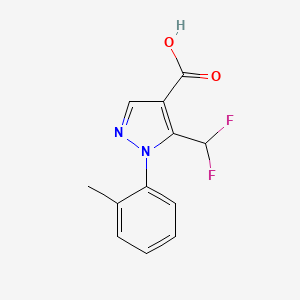

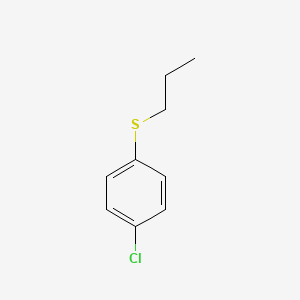
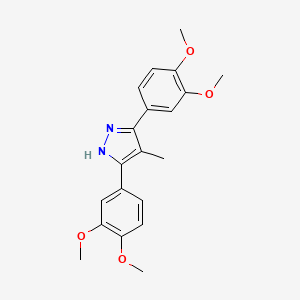

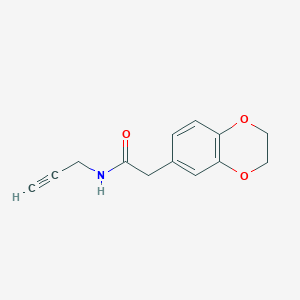
![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)


![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)
